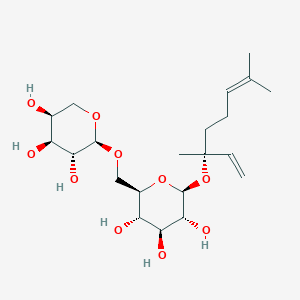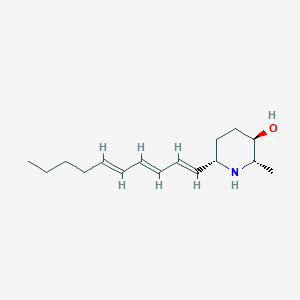
Microcosamine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Microcosamine A is a natural product found in Microcos paniculata with data available.
Aplicaciones Científicas De Investigación
Alkaloid Composition and Cytotoxicity
Microcosamine A, identified in the leaves of Microcos paniculata, has been a subject of interest for its alkaloid composition and potential biological activities. In one study, microcosamine A, along with other compounds, was evaluated for cytotoxicity against selected tumor cell lines, though it showed only weak activity against the RAW 264.7 cell line (Zhang et al., 2017). Another study also reported the isolation of microcosamine A from Microcos paniculata, noting its significant larvicidal activity against Culex quinquefasciatus (Feng et al., 2008).
Cytotoxic and Nicotinic Receptor Antagonistic Activities
Further research revealed that microcosamine A, among other alkaloids extracted from Microcos paniculata, exhibited a range of cytotoxicity values against the HT-29 human colon cancer cell line. These compounds also showed activity as antagonists of human nicotinic acetylcholine receptors (nAChRs), indicating potential utility in cancer therapy and neuropharmacology (Still et al., 2013).
Total Synthesis
From a chemical perspective, the first asymmetric total synthesis of microcosamine A has been achieved, providing a basis for further pharmacological studies and potential drug development. This synthesis process involved several key chemical reactions, highlighting the compound's complex structure and the challenges involved in its laboratory production (Reddy et al., 2016).
Propiedades
Nombre del producto |
Microcosamine A |
|---|---|
Fórmula molecular |
C16H27NO |
Peso molecular |
249.39 g/mol |
Nombre IUPAC |
(2S,3R,6S)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-2-methylpiperidin-3-ol |
InChI |
InChI=1S/C16H27NO/c1-3-4-5-6-7-8-9-10-11-15-12-13-16(18)14(2)17-15/h6-11,14-18H,3-5,12-13H2,1-2H3/b7-6+,9-8+,11-10+/t14-,15+,16+/m0/s1 |
Clave InChI |
LSCWHIBYDGDOLC-CCORAGHZSA-N |
SMILES isomérico |
CCCC/C=C/C=C/C=C/[C@@H]1CC[C@H]([C@@H](N1)C)O |
SMILES canónico |
CCCCC=CC=CC=CC1CCC(C(N1)C)O |
Sinónimos |
microcosamine A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



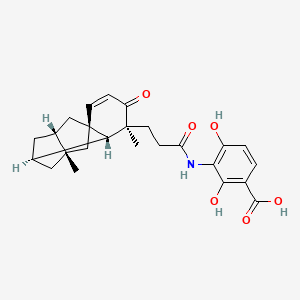

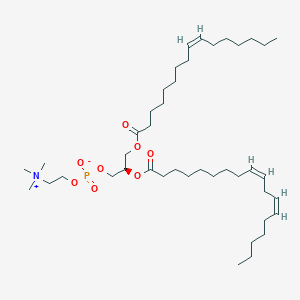
![3-Hydroxystearoyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1264553.png)
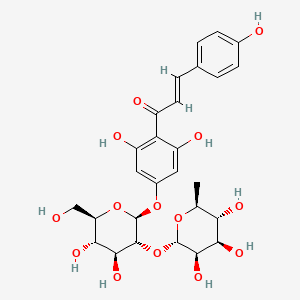
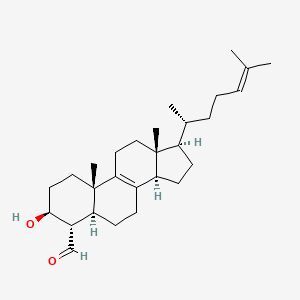
![2,7,17-Trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione](/img/structure/B1264557.png)
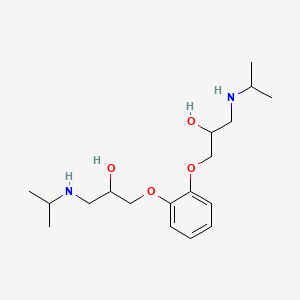
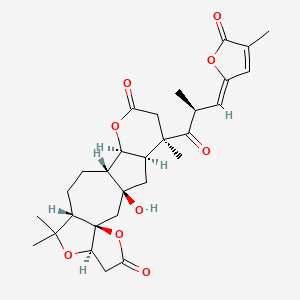
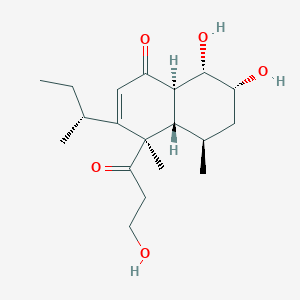
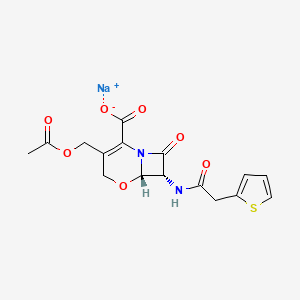
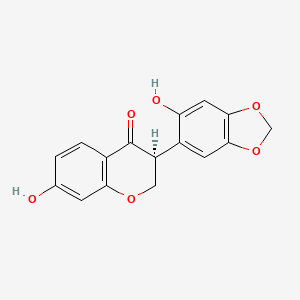
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methyl-3-oxohex-4-enethioate](/img/structure/B1264569.png)
